2-クロロ-4-フルオロベンゾチアゾール

説明

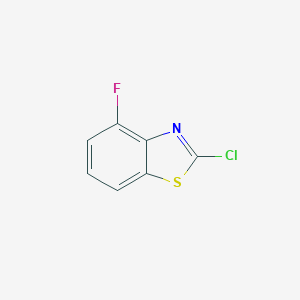

2-Chloro-4-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H3ClFNS . It is part of the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzothiazole ring, making it a valuable intermediate in various chemical syntheses .

科学的研究の応用

2-Chloro-4-fluorobenzothiazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

2-Chloro-4-fluorobenzothiazole, like other benzothiazole derivatives, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of these compounds include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The interaction of 2-Chloro-4-fluorobenzothiazole with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell

Biochemical Pathways

The inhibition of the aforementioned enzymes by 2-Chloro-4-fluorobenzothiazole affects various biochemical pathways within the cell . For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis

Result of Action

The molecular and cellular effects of 2-Chloro-4-fluorobenzothiazole’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. By inhibiting key enzymes, the compound can disrupt cellular processes, potentially leading to cell death . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluorobenzothiazole. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Specific information on how environmental factors influence the action of 2-chloro-4-fluorobenzothiazole is currently lacking .

生化学分析

Cellular Effects

Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects, including anti-inflammatory and anticancer activities .

Molecular Mechanism

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Chloro-4-fluorobenzothiazole in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Chloro-4-fluorobenzothiazole vary with different dosages in animal models .

Transport and Distribution

Information on how 2-Chloro-4-fluorobenzothiazole is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-4-fluorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .

Industrial Production Methods: Industrial production of 2-Chloro-4-fluorobenzothiazole often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .

化学反応の分析

Types of Reactions: 2-Chloro-4-fluorobenzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride and primary amines in polar aprotic solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzothiazoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound .

類似化合物との比較

- 2-Chloro-6-fluorobenzothiazole

- 2-Chloro-4-methylbenzothiazole

- 2-Fluoro-4-chlorobenzothiazole

Comparison: 2-Chloro-4-fluorobenzothiazole is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influence its reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical reactions .

生物活性

2-Chloro-4-fluorobenzothiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-Chloro-4-fluorobenzothiazole is part of the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-chloro-4-fluorobenzothiazole, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 2-chloro-4-fluorobenzothiazole significantly reduces the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay revealed IC50 values indicating potent cytotoxic effects at low concentrations (1-4 μM) .

- Apoptosis Induction : Flow cytometry analyses confirmed that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V staining and altered cell cycle distribution .

- Cytokine Modulation : The compound effectively reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting its dual role as an anti-inflammatory agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Apoptosis Induction | Cytokine Reduction |

|---|---|---|---|

| A431 | 1.5 | Yes | IL-6, TNF-α |

| A549 | 2.0 | Yes | IL-6, TNF-α |

| H1299 | 3.0 | Yes | IL-6, TNF-α |

Antimicrobial Activity

The antimicrobial properties of 2-chloro-4-fluorobenzothiazole have also been explored, particularly against resistant bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies show that derivatives exhibit MIC values ranging from 0.06 to 0.75 mg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mechanism of Action : Docking studies suggest that these compounds may inhibit LD-carboxypeptidase, a crucial enzyme for bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| S. aureus | 0.25 | 0.50 |

| E. coli | 0.12 | 0.25 |

| P. aeruginosa | 0.06 | 0.12 |

Case Studies and Research Findings

- Dual Action Against Cancer : A study synthesized various benzothiazole derivatives, including 2-chloro-4-fluorobenzothiazole, which showed promising results in inhibiting tumor growth while also reducing inflammation markers in vitro .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of benzothiazole derivatives against resistant strains like MRSA and Pseudomonas aeruginosa, confirming their potential as effective therapeutic agents .

- SARS-CoV-2 Inhibition : Recent findings have indicated that compounds with similar structural motifs exhibit antiviral properties against SARS-CoV-2, suggesting a broader spectrum of biological activity for benzothiazole derivatives .

特性

IUPAC Name |

2-chloro-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBEOXGIHVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365948 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-56-5 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。